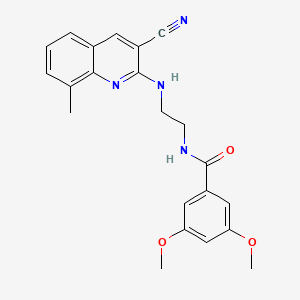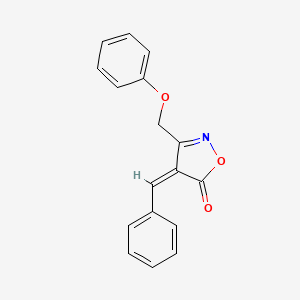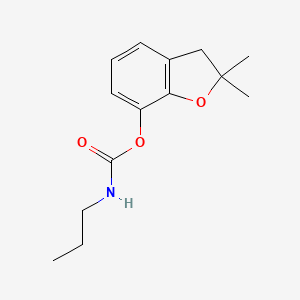
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is a complex organic compound that features a unique combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Butyl and Chlorine Groups: The butyl group is introduced via alkylation, and the chlorine atom is added through halogenation using reagents such as thionyl chloride.
Formation of the Isoxazolidine Ring: The isoxazolidine ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a diphenyl-substituted alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the butyl group.
Reduction: Reduction reactions can target the imidazole ring and the isoxazolidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the imidazole and butyl groups.
Reduction: Reduced forms of the imidazole and isoxazolidine rings.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazolidine ring can provide steric hindrance and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-5-chloro-1H-imidazol-4-yl)methanol: Shares the imidazole ring and butyl group but lacks the isoxazolidine structure.
2-Butyl-4-chloro-5-hydroxymethylimidazole: Similar structure but with a hydroxymethyl group instead of the diphenylisoxazolidine.
Uniqueness
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is unique due to its combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure. This unique combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
825645-37-2 |
|---|---|
Molekularformel |
C22H24ClN3O |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-14-20-24-21(22(23)25-20)18-15-19(16-10-6-4-7-11-16)27-26(18)17-12-8-5-9-13-17/h4-13,18-19H,2-3,14-15H2,1H3,(H,24,25) |
InChI-Schlüssel |
ZGNGEZQDYZKCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)


![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)



![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)

![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)

